molecular formula C18H21ClN2S B1486074 10-(3-Piperidinylmethyl)-10H-phenothiazine hydrochloride CAS No. 2206264-84-6

10-(3-Piperidinylmethyl)-10H-phenothiazine hydrochloride

Cat. No.: B1486074
CAS No.: 2206264-84-6
M. Wt: 332.9 g/mol
InChI Key: NWIXTDCRBOCVLC-UHFFFAOYSA-N
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Description

10-(3-Piperidinylmethyl)-10H-phenothiazine hydrochloride is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-Piperidinylmethyl)-10H-phenothiazine hydrochloride typically involves the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur or sulfur-containing reagents under high-temperature conditions.

    Introduction of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the phenothiazine core with a suitable piperidinylmethyl halide in the presence of a base such as sodium hydride or potassium carbonate.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

10-(3-Piperidinylmethyl)-10H-phenothiazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidinylmethyl halide in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenothiazine core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted phenothiazine derivatives with various functional groups.

Scientific Research Applications

10-(3-Piperidinylmethyl)-10H-phenothiazine hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other phenothiazine derivatives.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including antipsychotic and antiemetic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-(3-Piperidinylmethyl)-10H-phenothiazine hydrochloride involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with dopamine receptors, histamine receptors, and other neurotransmitter receptors.

    Pathways Involved: It can modulate neurotransmitter signaling pathways, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.

    Thioridazine: A phenothiazine derivative with antipsychotic effects.

Uniqueness

10-(3-Piperidinylmethyl)-10H-phenothiazine hydrochloride is unique due to its specific piperidinylmethyl substitution, which may confer distinct pharmacological properties compared to other phenothiazine derivatives.

Biological Activity

10-(3-Piperidinylmethyl)-10H-phenothiazine hydrochloride is a derivative of phenothiazine, a class of compounds widely recognized for their neuropharmacological properties. This article synthesizes available research findings on the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a phenothiazine core substituted with a piperidinylmethyl group. This modification is significant as it influences the compound's interaction with biological targets.

Phenothiazines, including this compound, primarily exert their effects by modulating neurotransmitter systems, particularly:

  • Dopaminergic pathways : They antagonize dopamine receptors, which is crucial for their antipsychotic effects.
  • Cholinergic activity : Studies have shown that phenothiazines can inhibit cholinesterases, leading to increased levels of acetylcholine in synaptic clefts.

Anticancer Properties

Recent studies have highlighted the potential anticancer activities of phenothiazine derivatives. For instance:

  • A study synthesized novel phenothiazines and tested their cytotoxicity against liver cancer cell lines (Hep3B and SkHep1). The derivatives exhibited significant cytotoxic effects, with IC50 values indicating potent activity against these cancer cells .
  • The compound's ability to modulate cholinesterase activity suggests a potential role in cancer therapies by affecting tumor microenvironments and cellular signaling pathways .

Neuropharmacological Effects

Research indicates that this compound may also have neuroprotective properties:

  • It has been associated with the inhibition of amyloid-beta aggregation, which is relevant in Alzheimer's disease research. This suggests that the compound could potentially serve as a multi-target drug in neurodegenerative conditions .
  • The modulation of cholinergic systems further supports its role in cognitive enhancement and neuroprotection .

Case Studies and Research Findings

Study ReferenceFindings
Novel phenothiazines showed significant cytotoxicity against liver cancer cell lines; compound 10 exhibited low toxicity in zebrafish models.
Inhibition of cholinesterases and amyloid-beta aggregation were observed, indicating potential use in Alzheimer's disease treatment.
Identified as dual inhibitors of farnesyltransferase and tubulin polymerization, showing promise in cancer therapy.

Properties

IUPAC Name

10-(piperidin-3-ylmethyl)phenothiazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2S.ClH/c1-3-9-17-15(7-1)20(13-14-6-5-11-19-12-14)16-8-2-4-10-18(16)21-17;/h1-4,7-10,14,19H,5-6,11-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIXTDCRBOCVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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